Methyl 6-Fluoroindole-3-acetate

Analytical Chemistry Biochemical Assays Fluorescence Spectroscopy

This 6-fluoroindole-3-acetate is not interchangeable with 5-fluoro analogs or unsubstituted indole-3-acetates. The 6-fluoro substitution critically enhances fluorescence quantum yield for sensitive biochemical probe development, and serves as the validated core for TDO inhibitors like LM10. Its distinct LogP (~1.94) and electronic profile ensure reproducible SAR data. Insist on CAS 5159-07-9 to avoid experimental invalidation from alternative isomers.

Molecular Formula C11H10FNO2
Molecular Weight 207.204
CAS No. 5159-07-9
Cat. No. B2638594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-Fluoroindole-3-acetate
CAS5159-07-9
Molecular FormulaC11H10FNO2
Molecular Weight207.204
Structural Identifiers
SMILESCOC(=O)CC1=CNC2=C1C=CC(=C2)F
InChIInChI=1S/C11H10FNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3
InChIKeyAVSUEWDZNVTLFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Fluoroindole-3-acetate (CAS 5159-07-9): A Fluorinated Indole Building Block for Medicinal Chemistry


Methyl 6-Fluoroindole-3-acetate (CAS 5159-07-9), with the molecular formula C11H10FNO2 and a molecular weight of 207.20 g/mol , is a fluorinated indole derivative characterized by a methyl ester group at the 3-position and a fluorine atom at the 6-position of the indole core [1]. It typically serves as a versatile research intermediate in the synthesis of more complex pharmacologically active compounds, including potential anticancer agents and kinase inhibitors .

Why Generic Substitution of Methyl 6-Fluoroindole-3-acetate Fails in Research Applications


In-class indole derivatives, such as the 5-fluoro regioisomer (e.g., Methyl 5-Fluoroindole-3-acetate, CAS 497258-29-4) , the carboxylic acid analog (6-Fluoroindole-3-acetic acid, CAS 443-75-4), or unsubstituted indole-3-acetates, are not interchangeable with Methyl 6-Fluoroindole-3-acetate. The specific substitution pattern, particularly the position of the electron-withdrawing fluorine atom, critically influences key molecular properties such as photophysical characteristics [1], electronic reactivity , and potential binding affinity to biological targets [2]. Direct substitution with an alternative analog risks significantly altering a compound's spectral behavior, metabolic stability, or its intended reactivity in a synthetic pathway, potentially invalidating experimental results and development programs.

Methyl 6-Fluoroindole-3-acetate: A Quantitative Evidence Guide for Scientific Procurement


Fluorescence Quantum Yield: Significant Enhancement Over Parent IAA

The 6-fluoro substitution confers a substantial photophysical advantage. In a comparative study of ring-substituted indole-3-acetic acids (IAA), the fluorescence quantum yield of 6-fluoroindole-3-acetic acid, the direct acid precursor, was reported to be significantly higher than that of the parent, unsubstituted indole-3-acetic acid (IAA), which has a quantum yield of 0.3. This property is crucial for the development of sensitive fluorescence-based assays [1].

Analytical Chemistry Biochemical Assays Fluorescence Spectroscopy

Lipophilicity (LogP) Comparison: Distinct Profile from 5-Fluoro Regioisomer

The position of the fluorine atom on the indole ring dictates the molecule's physicochemical properties. Methyl 6-Fluoroindole-3-acetate has a predicted partition coefficient (LogP) of approximately 1.94 [1]. This contrasts with the 5-fluoro regioisomer, Methyl 5-Fluoroindole-3-acetate (CAS 497258-29-4), which has been reported with a different LogP value of 2.13 (predicted) [2]. This difference of ~0.19 log units is consequential, as it indicates a distinct lipophilicity that will affect its behavior in partitioning, permeability, and potential for off-target binding.

Medicinal Chemistry Drug Design ADME Optimization

Synthetic Utility: High-Yield Synthesis from 6-Fluoroindole-3-acetic Acid

The compound can be reliably produced in high yield from its corresponding carboxylic acid. A documented synthesis route involves esterification of 2-(6-fluoro-1H-indol-3-yl)acetic acid with methanol in the presence of sulfuric acid, refluxing for 4.5 hours. This procedure has been reported to yield the target methyl ester at 99% . This high efficiency underscores the compound's accessibility as a scalable intermediate.

Organic Synthesis Process Chemistry Chemical Manufacturing

Precursor to TDO Inhibitors: Demonstrated In Vivo Anticancer Activity

Methyl 6-Fluoroindole-3-acetate serves as a critical intermediate for synthesizing advanced tryptophan 2,3-dioxygenase (TDO) inhibitors. For instance, the compound LM10, a potent TDO inhibitor (Ki = 5.6 μM) built on a 6-fluoroindole scaffold, has demonstrated significant in vivo efficacy. In a DBA/2 mouse model, oral administration of LM10 at 160 mg/kg/day prevented the growth of TDO-expressing P815 tumor cells . The plasma concentration achieved (87-175 μM) was approximately 40 times above the cellular IC50, indicating excellent bioavailability .

Cancer Immunotherapy Enzyme Inhibition In Vivo Pharmacology

Optimal Research and Industrial Application Scenarios for Methyl 6-Fluoroindole-3-acetate


Development of Fluorescence-Based Assays and Imaging Probes

Due to the significantly enhanced fluorescence quantum yield of its acid precursor compared to unsubstituted IAA [1], this compound is an ideal starting material for synthesizing novel fluorescent probes. Researchers can leverage this property to develop more sensitive biochemical assays for enzyme activity, protein-ligand interactions, or cellular imaging applications where a strong, reliable fluorescent signal is paramount.

Medicinal Chemistry for Cancer Immunotherapy

The 6-fluoroindole scaffold is a validated core for potent tryptophan 2,3-dioxygenase (TDO) inhibitors like LM10, which have shown in vivo tumor growth prevention and favorable oral bioavailability . Methyl 6-Fluoroindole-3-acetate is a key intermediate for structure-activity relationship (SAR) studies aimed at developing new chemical entities targeting the immunosuppressive kynurenine pathway in cancer.

Precise Structure-Activity Relationship (SAR) Studies

The distinct physicochemical properties of the 6-fluoro isomer, such as its specific LogP value of ~1.94, differentiate it from other regioisomers like the 5-fluoro analog [2][3]. This makes Methyl 6-Fluoroindole-3-acetate an essential tool for medicinal chemists conducting rigorous SAR campaigns, where understanding the impact of precise substitution patterns on lipophilicity, metabolic stability, and target binding is crucial.

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